1-(4-Chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea
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Overview
Description
3-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4H-1,3-THIAZOL-2-YL)-1-PHENYLUREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a thiazole ring and chlorophenyl group in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4H-1,3-THIAZOL-2-YL)-1-PHENYLUREA typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could be:
Formation of Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.
Urea Formation: Reacting the thiazole derivative with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
The presence of the thiazole ring suggests potential biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine
If the compound exhibits pharmacological properties, it could be explored for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industry, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-phenylurea: Lacks the thiazole ring but has similar structural features.
3-(5,5-Dimethyl-4H-1,3-thiazol-2-yl)-1-phenylurea: Similar but without the chlorophenyl group.
Uniqueness
The unique combination of the thiazole ring, chlorophenyl group, and urea linkage in 3-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4H-1,3-THIAZOL-2-YL)-1-PHENYLUREA may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18ClN3OS |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C18H18ClN3OS/c1-18(2)12-20-17(24-18)22(15-10-8-13(19)9-11-15)16(23)21-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,23) |
InChI Key |
GLVHNFZWSLWTLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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